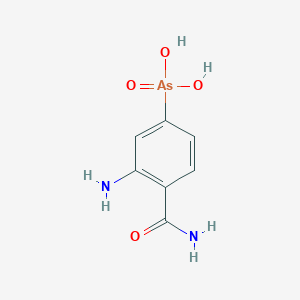
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes bromine, chlorine, and phosphorus atoms, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate has several applications in scientific research:
Biology: This compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate involves the inhibition of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to the accumulation of substrates and a decrease in the formation of products. The molecular targets include enzymes involved in vital biological processes, making this compound effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
- O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate
- O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate
Uniqueness
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where selective inhibition of enzymes is required.
Propiedades
Número CAS |
2082-40-8 |
|---|---|
Fórmula molecular |
C12H14BrCl2O3PS |
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
[(Z)-1-(2-bromo-4-chlorophenyl)-2-chloroethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H14BrCl2O3PS/c1-3-16-19(20,17-4-2)18-12(8-14)10-6-5-9(15)7-11(10)13/h5-8H,3-4H2,1-2H3/b12-8- |
Clave InChI |
MKWKTOCXWGXLIB-WQLSENKSSA-N |
SMILES isomérico |
CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Br |
SMILES canónico |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


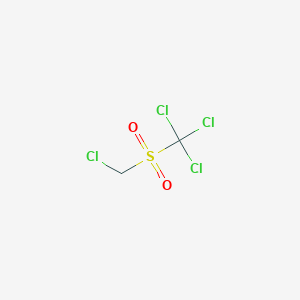
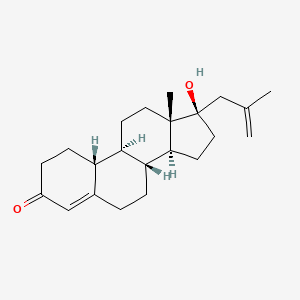
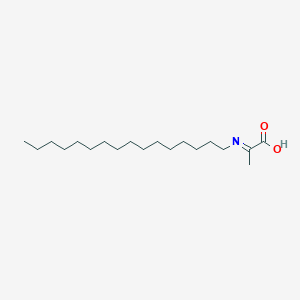

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
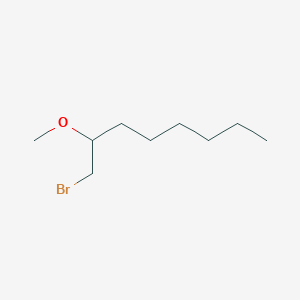
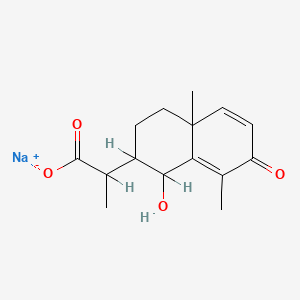
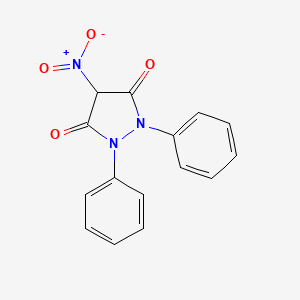

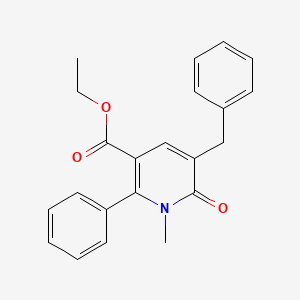
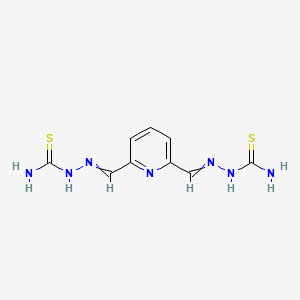
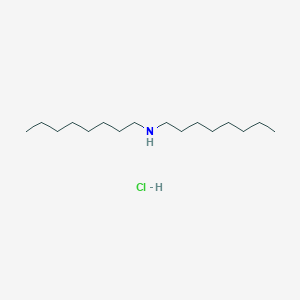
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
